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Quinoline-3,4-diol

Enzymology Dioxygenase kinetics Cofactor-independent catalysis

Sourcing a reliable supply of quinoline-3,4-diol for QDO enzymology or PQS quorum sensing studies is challenging due to its unique vicinal diol/keto tautomer requirement. This compound directly addresses that need with batch-specific purity documentation. - Serves as the definitive substrate for QDO (EC 1.13.11.47), with reported kinetic parameters of Km = 10.4 µM and kcat = 20.6 s⁻¹ for the wild-type enzyme, enabling reproducible dioxygenase assays. - The authentic 3,4-diol scaffold ensures fidelity to the native Pseudomonas quinolone signal (PQS) system, critical for inhibitor screening and SAR development. - Available with documented purity, supported by Certificate of Analysis, and ready for global dispatch to support your research timeline.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Cat. No. B1203585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-3,4-diol
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)O
InChIInChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)
InChIKeyBHTNYVRPYQQOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-3,4-diol: Chemical Identity and Core Properties


Quinoline-3,4-diol (CHEBI:28788; synonym 3,4-dihydroxyquinoline) is a dihydroxyquinoline with the molecular formula C₉H₇NO₂ and a monoisotopic mass of 161.04768 Da [1]. It exists in tautomeric equilibrium with 3-hydroxyquinolin-4(1H)-one (CHEBI:16569), a structural relationship that is central to its biochemical recognition and reactivity profile [1][2]. The compound serves as the natural substrate for the cofactor-independent enzyme 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (QDO; EC 1.13.11.47) from Pseudomonas putida, which catalyzes the 2,4-dioxygenolytic cleavage of the heterocyclic ring to yield N-formylanthranilate and carbon monoxide [3]. This enzymatic specificity, combined with the vicinal 3,4-diol arrangement that distinguishes it from other positional isomers such as 8-hydroxyquinoline and quinoline-2,4-diol, makes quinoline-3,4-diol a compound of targeted interest for enzymology, quorum sensing research, and heterocyclic scaffold development.

Why Generic Quinoline Diols Cannot Substitute


Quinoline-3,4-diol cannot be replaced by other dihydroxyquinoline positional isomers for applications requiring specific enzyme recognition or a defined tautomeric equilibrium. The vicinal 3,4-diol motif enables tautomerization to the 4-keto-3-hydroxy form (3-hydroxyquinolin-4(1H)-one), a structural feature that is an absolute requirement for recognition by the QDO dioxygenase family [1]. In contrast, quinoline-2,4-diol, quinoline-5,8-diol, or 8-hydroxyquinoline present hydroxyl groups at positions that preclude this specific tautomeric equilibrium and yield fundamentally different metal-chelation geometries [2]. Furthermore, the enzyme QDO (EC 1.13.11.47) is described as 'highly specific for this substrate,' meaning that even closely related analogs such as 1H-3-hydroxy-4-oxoquinaldine (which carries a methyl substituent at C-2) are processed by a distinct enzyme (MeQDO/HOD; EC 1.13.11.48) with measurably different kinetic parameters [1][3]. For researchers designing enzymatic assays, developing quorum sensing modulators, or constructing heterocyclic libraries, substitution with a generic quinoline diol risks loss of activity, altered binding, or complete incompatibility with the intended biochemical system.

Comparative Evidence: Performance vs. Closest Analogs


Substrate Affinity: QDO vs. MeQDO Km Comparison

In the only published head-to-head enzymological comparison, the apparent Km of quinoline-3,4-diol (as its tautomer 1H-3-hydroxy-4-oxoquinoline) for QDO from Pseudomonas putida 33/1 was determined to be 24 µM, while the Km of 1H-3-hydroxy-4-oxoquinaldine (the 2-methyl analog) for MeQDO from Arthrobacter sp. Rü61a was 30 µM [1]. This 20% lower Km indicates higher apparent affinity of QDO for its cognate substrate compared with the MeQDO–substrate pair. A subsequent independent study using recombinant wild-type QDO reported a Km of 10.4 µM with a kcat of 20.6 s⁻¹, further confirming high-affinity substrate recognition [2]. Critically, QDO does not accept 1H-3-hydroxy-4-oxoquinaldine as a substrate, demonstrating absolute discrimination between the 2-unsubstituted and 2-methyl substrates [1].

Enzymology Dioxygenase kinetics Cofactor-independent catalysis Substrate specificity

Cofactor-Independent Dioxygenation Mechanism

Quinoline-3,4-diol, in its 3-hydroxyquinolin-4(1H)-one tautomeric form, is processed by QDO — one of only two known cofactor-independent dioxygenases within the α/β-hydrolase fold superfamily, the other being HOD (EC 1.13.11.48) which acts on the 2-methyl analog [1]. Both enzymes operate without any metal center or organic cofactor, a biochemical rarity [2]. Unlike the vast majority of oxygenases that require iron, copper, flavin, or pterin cofactors for O₂ activation, QDO achieves 2,4-dioxygenolytic cleavage through a general-base mechanism involving a His/Asp charge-relay system within a preorganized active site [1]. The kcat/Km for wild-type QDO is approximately 2.0 × 10⁶ M⁻¹s⁻¹ (calculated from Km = 10.4 µM and kcat = 20.6 s⁻¹), placing it among the more catalytically efficient cofactor-independent oxygenases [1][3].

Cofactor-free oxygenase α/β-hydrolase fold Ring-cleavage dioxygenase Mechanistic enzymology

Tautomer-Governed Biochemical Recognition

Quinoline-3,4-diol exists in a dynamic tautomeric equilibrium with 3-hydroxyquinolin-4(1H)-one, a structural feature that is absent in other dihydroxyquinoline positional isomers such as quinoline-2,4-diol, quinoline-5,8-diol, and 8-hydroxyquinoline [1]. This tautomerism is not merely a chemical curiosity — it is the mechanistic basis for recognition by the 3-hydroxy-4(1H)-quinolone 2,4-dioxygenase (HQD) enzyme family [2]. In the Pseudomonas quinolone signal (PQS) system, the 2-heptyl derivative of quinoline-3,4-diol (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) functions as a key quorum-sensing signal molecule, whereas its precursor HHQ (2-heptylquinolin-4(1H)-one), which lacks the 3-hydroxyl group, has fundamentally different signaling potency and does not activate the PqsR receptor with the same efficacy [3]. The 3-hydroxy group — and by extension the diol tautomer from which it derives — is essential for biological activity in this system.

Tautomerism Substrate recognition Quorum sensing Pseudomonas aeruginosa

Distinctive Dioxygenolytic Product Signature

The QDO-catalyzed conversion of quinoline-3,4-diol (as 3-hydroxy-1H-quinolin-4-one) produces N-formylanthranilate and carbon monoxide (CO) via simultaneous fission of two C–C bonds (C2–C3 and C3–C4) — a 2,4-dioxygenolytic cleavage [1]. Isotopic labeling experiments with ¹⁸O₂ confirmed that both oxygen atoms incorporated at C2 and C4 originate from a single O₂ molecule [2]. This reaction is fundamentally different from the metabolic fate of other quinoline derivatives: 8-hydroxyquinoline undergoes cytochrome P450-mediated monooxygenation, while quinoline itself is degraded via the 5,6-dihydroxy pathway in most bacteria. The concomitant release of CO is a unique hallmark of the 3-hydroxy-4(1H)-quinolone 2,4-dioxygenase reaction and can serve as a direct, quantifiable assay readout for substrate turnover [1].

Dioxygenolytic ring cleavage Carbon monoxide release Biodegradation pathway Metabolite identification

Highest-Value Application Scenarios


Cofactor-Independent Dioxygenase Studies and Inhibitor Screening

Quinoline-3,4-diol is the optimal substrate for studying cofactor-independent O₂ activation by QDO (EC 1.13.11.47). The enzyme's lack of any metal or organic cofactor [1], combined with the well-characterized kinetic parameters (Km = 10.4 µM, kcat = 20.6 s⁻¹ for recombinant wild-type QDO) [2], makes this substrate–enzyme pair an ideal model system for investigating non-heme, non-flavin oxygen activation mechanisms. The CO-release product provides a direct spectrophotometric or electrochemical readout for high-throughput inhibitor screening. Researchers investigating novel antibiotics targeting Pseudomonas aeruginosa quorum sensing can use the 2-heptyl derivative (PQS) as a reference agonist and quinoline-3,4-diol as a core scaffold for SAR exploration.

Diversity-Oriented Synthesis of Fused Quinoline Derivatives

The bifunctional nature of quinoline-3,4-diol — featuring both the quinoline nitrogen and the vicinal 3,4-diol (or 3-hydroxy-4-keto tautomer) — enables its use as a versatile precursor for constructing fused heterocyclic systems including pyrimido[5,4-c]quinolines and oxazoloquinolines [1]. The one-step acid hydrolysis synthesis of 1-R-2-oxo-3,4-dihydroxyquinolines from 3-amino-1-R-2-oxo-4-hydroxyquinolines [2] provides a concise, scalable entry point that avoids multi-step protection/deprotection sequences required for other dihydroxyquinoline isomers. This synthetic accessibility, combined with the unique tautomeric equilibrium absent in 2,4- or 5,8-diol isomers, makes the compound a strategic choice for medicinal chemistry libraries targeting kinase inhibition or metal-chelation-based mechanisms.

PQS Pathway Research and Anti-Virulence Drug Discovery

The 3,4-diol arrangement is the pharmacophoric core of the Pseudomonas quinolone signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone), a critical quorum-sensing molecule regulating virulence factor expression in P. aeruginosa [1]. The 3-hydroxy group (derived from the diol tautomer) distinguishes PQS from its biosynthetic precursor HHQ (2-heptyl-4-hydroxyquinoline) and is essential for PqsR receptor activation [2]. Researchers developing PQS analogs, quorum-sensing inhibitors, or HQD-based quorum-quenching enzymes require the authentic 3,4-diol scaffold to ensure fidelity to the native signaling system. The availability of a high-resolution crystal structure of AqdC (a mycobacterial PQS-cleaving dioxygenase) in complex with 2-heptylquinoline-3,4-diol (PDB 6RB3, 2.3 Å resolution) [3] provides a structural template for rational design efforts.

Biomimetic Oxidation Catalysis and CO-Releasing Research

The Fe(III)(O-bs)(salen)-catalyzed biomimetic dioxygenation of 3-hydroxy-4(1H)-quinolone derivatives, which proceeds with high selectivity to yield anthranilic acid derivatives and CO [1], positions quinoline-3,4-diol as a substrate of interest for developing synthetic functional models of cofactor-independent dioxygenases. The controlled, catalytic release of CO from a well-defined heterocyclic substrate distinguishes this system from metal-carbonyl CORMs and offers a unique platform for spatial and temporal control of CO delivery in biological settings. The demonstrated catalytic turnover with the non-heme iron model complex validates the substrate's utility beyond purely enzymatic contexts.

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